molecular formula C14H22N2O3S B2772837 3,4-dimethyl-N-(2-morpholinoethyl)benzenesulfonamide CAS No. 409357-39-7

3,4-dimethyl-N-(2-morpholinoethyl)benzenesulfonamide

Cat. No.: B2772837
CAS No.: 409357-39-7
M. Wt: 298.4
InChI Key: ARQQVCZFKCDIDU-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-(2-morpholinoethyl)benzenesulfonamide is an organic compound with a complex structure It contains a benzenesulfonamide group, a morpholine ring, and two methyl groups attached to the benzene ring

Scientific Research Applications

3,4-dimethyl-N-(2-morpholinoethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(2-morpholinoethyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 3,4-dimethylbenzenesulfonyl chloride with 2-(morpholin-4-yl)ethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-(2-morpholinoethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Sodium azide in dimethylformamide or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-(2-morpholinoethyl)benzenesulfonamide involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzenesulfonamide group may also play a role in binding to proteins or other biomolecules, affecting their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3,4-dimethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide: Similar structure but with methoxy groups instead of methyl groups.

    4-methyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide: Lacks the additional methyl group on the benzene ring.

    N-(2-morpholin-4-ylethyl)benzenesulfonamide: Lacks both methyl groups on the benzene ring.

Uniqueness

3,4-dimethyl-N-(2-morpholinoethyl)benzenesulfonamide is unique due to the presence of two methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. These structural differences can lead to variations in how the compound interacts with molecular targets and its overall effectiveness in various applications.

Properties

IUPAC Name

3,4-dimethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S/c1-12-3-4-14(11-13(12)2)20(17,18)15-5-6-16-7-9-19-10-8-16/h3-4,11,15H,5-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARQQVCZFKCDIDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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